molecular formula C12H4N7NaO12 B13824986 Sodium;bis(2,4,6-trinitrophenyl)azanide

Sodium;bis(2,4,6-trinitrophenyl)azanide

Cat. No.: B13824986
M. Wt: 461.19 g/mol
InChI Key: GZULJYAEGPFUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;bis(2,4,6-trinitrophenyl)azanide is a high-energy material comprising a deprotonated amine (azanide) core bonded to two 2,4,6-trinitrophenyl (picryl) groups, with sodium as the counterion. This compound is part of a broader class of nitroaromatic energetic materials, where the electron-withdrawing trinitrophenyl groups enhance stability and detonation performance. Its structure combines the high nitrogen/oxygen content typical of secondary explosives, making it relevant for applications requiring thermal stability and controlled sensitivity .

Properties

Molecular Formula

C12H4N7NaO12

Molecular Weight

461.19 g/mol

IUPAC Name

sodium;bis(2,4,6-trinitrophenyl)azanide

InChI

InChI=1S/C12H4N7O12.Na/c20-14(21)5-1-7(16(24)25)11(8(2-5)17(26)27)13-12-9(18(28)29)3-6(15(22)23)4-10(12)19(30)31;/h1-4H;/q-1;+1

InChI Key

GZULJYAEGPFUFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])[N-]C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;bis(2,4,6-trinitrophenyl)azanide typically involves the nitration of phenol to produce 2,4,6-trinitrophenol (picric acid). This is followed by the reaction of picric acid with sodium hydroxide to form the sodium salt of picric acid. The final step involves the reaction of the sodium salt of picric acid with an amine to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium;bis(2,4,6-trinitrophenyl)azanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium;bis(2,4,6-trinitrophenyl)azanide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium;bis(2,4,6-trinitrophenyl)azanide involves its interaction with specific molecular targets and pathways. The compound can uncouple oxidative phosphorylation, disrupting the production of ATP in cells. This mechanism is similar to that of other nitrophenol compounds, which interfere with cellular respiration and energy production .

Comparison with Similar Compounds

Structural and Energetic Properties

The table below compares key properties of sodium;bis(2,4,6-trinitrophenyl)azanide with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Detonation Velocity (m/s) Thermal Stability (°C) Sensitivity (Impact, J) Key Applications
This compound C₁₂H₄N₇O₁₂Na 497.2* Not reported >200 (estimated) Moderate Explosives, propellants
1,2-Bis(2,4,6-trinitrophenyl) hydrazine C₁₂H₆N₈O₁₂ 478.2 8,500 (theoretical) 180–200 Low Precursor for explosives
Bis(2,4,6-trinitrophenyl) ether C₁₄H₆N₆O₁₄ 554.2 7,800–8,200 220–240 Low Insensitive explosives
TKX-55 (5,5′-bis(2,4,6-trinitrophenyl)-2,2′-bi(1,3,4-oxadiazole)) C₁₈H₆N₁₀O₁₄ 622.3 8,950 320 Very low Thermally stable explosives
PYX (2,6-bis(picrylamino)-3,5-dinitropyridine) C₁₇H₇N₁₁O₁₆ 621.3 7,400 360 Very low Deep-well explosives
Diazene, bis(2,4,6-trinitrophenyl)- C₁₂H₄N₈O₁₂ 452.2 Not reported 160–180 High Research applications

*Calculated based on molecular formula.

Detailed Analysis of Key Compounds

1,2-Bis(2,4,6-trinitrophenyl) Hydrazine

This compound, a hydrazine derivative, exhibits superior theoretical detonation velocity (8,500 m/s) compared to TACOT and HNS, attributed to its high nitrogen content and dense molecular packing .

Bis(2,4,6-trinitrophenyl) Ether

Characterized by low sensitivity and moderate detonation velocity (7,800–8,200 m/s), this ether derivative demonstrates discrepancies between predictive sensitivity models (e.g., bond dissociation enthalpy) and experimental values, highlighting the need for empirical validation . Its thermal stability (220–240°C) exceeds this compound, but the sodium salt’s ionic nature may offer advantages in solubility for formulation processes.

TKX-55

TKX-55 is notable for exceptional thermal stability (320°C) and high detonation velocity (8,950 m/s) due to its symmetric oxadiazole backbone and conjugation effects . In contrast, this compound’s performance data remain less documented, though its azanide core could provide unique redox properties for specialized applications.

PYX Explosive

PYX combines very low sensitivity (impact >5 J) with high thermal stability (360°C), making it ideal for deep-well drilling. Its toxicity profile is favorable (LD₅₀ >5 g/kg in rodents), though decomposition releases toxic NOx .

Diazene, bis(2,4,6-trinitrophenyl)-

This diazene derivative has high sensitivity (impact <1 J) and lower thermal stability (160–180°C), limiting its practical use . The sodium salt’s moderate sensitivity and ionic character suggest safer handling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.